molecular formula C22H20 B087512 DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO- CAS No. 16310-69-3

DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO-

Cat. No. B087512
CAS RN: 16310-69-3
M. Wt: 284.4 g/mol
InChI Key: ZLANIZQHCMOMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a highly carcinogenic substance that has been extensively studied due to its toxic effects on human health and the environment.

Mechanism Of Action

DIBENZ(a,j)ANTHRACENE is metabolized in the body to form reactive intermediates that can bind to DNA and other cellular macromolecules, leading to mutations and cancer. It is also known to induce oxidative stress, inflammation, and cell death. The exact mechanism of action of DIBENZ(a,j)ANTHRACENE is still being studied, but it is believed to involve the activation of several signaling pathways and the production of reactive oxygen species.

Biochemical And Physiological Effects

DIBENZ(a,j)ANTHRACENE has been shown to have a wide range of biochemical and physiological effects on the body. It is known to induce DNA damage, oxidative stress, and inflammation. It can also affect the immune system, endocrine system, and reproductive system. In animal studies, DIBENZ(a,j)ANTHRACENE has been shown to cause lung tumors, skin tumors, and liver tumors.

Advantages And Limitations For Lab Experiments

DIBENZ(a,j)ANTHRACENE is a widely used model compound for studying the toxic effects of DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO-s. It is easy to synthesize and purify, and it is relatively stable. However, it has some limitations in lab experiments. It is highly toxic and carcinogenic, which makes it difficult to work with. It is also not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DIBENZ(a,j)ANTHRACENE. One area of research is the development of new methods for detecting and quantifying DIBENZ(a,j)ANTHRACENE in the environment and in biological samples. Another area of research is the development of new therapies for DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO--induced cancer. Finally, there is a need for more research on the effects of DIBENZ(a,j)ANTHRACENE on the immune system, endocrine system, and reproductive system.

Synthesis Methods

DIBENZ(a,j)ANTHRACENE is synthesized by the cyclization of o-phenylenediamine with 1,2-benzenedialdehyde. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. The resulting product is then purified by column chromatography.

Scientific Research Applications

DIBENZ(a,j)ANTHRACENE is widely used in scientific research as a model DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO- compound to study the toxic effects of DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO-s on human health and the environment. It is used to investigate the mechanisms of DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO--induced carcinogenesis, genotoxicity, and mutagenicity. DIBENZ(a,j)ANTHRACENE is also used to study the effects of DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO-s on the immune system, endocrine system, and reproductive system.

properties

CAS RN

16310-69-3

Product Name

DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO-

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17(22)-octaene

InChI

InChI=1S/C22H20/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1,3,5,7,10,12-14H,2,4,6,8-9,11H2

InChI Key

ZLANIZQHCMOMHT-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC3=CC4=C(C=C23)C5=CC=CC=C5CC4

Canonical SMILES

C1CCC2=C(C1)C=CC3=CC4=C(C=C23)C5=CC=CC=C5CC4

Other CAS RN

16310-69-3

synonyms

1,2,3,4,8,9-Hexahydrodibenz[a,h]anthracene

Origin of Product

United States

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